Benzo[g]quinoxaline
Overview
Description
Benzo[g]quinoxaline is a nitrogen-containing heterocyclic compound, which is a fusion of a benzene ring and a pyrazine ring. This compound is known for its significant role in various scientific fields due to its unique chemical structure and properties. It is a colorless oil that melts just above room temperature .
Mechanism of Action
Target of Action
Benzo[g]quinoxaline, also known as a benzopyrazine, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has been found to have a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV, and many other uses . .
Mode of Action
It’s known that the large π-conjugation of the benzoquinoxaline moiety can shift the absorption of certain compounds, indicating a potential interaction with light-absorbing compounds in biological systems .
Biochemical Pathways
It’s known that quinoxalines, in general, have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some synthesized this compound derivatives have shown good cytotoxic activity against the breast MCF-7 cancer cell line . For instance, one derivative exhibited the highest cytotoxic activity within the tested molecules against MCF-7 cells with an IC50 value of 2.89 µM . This suggests that this compound and its derivatives may have potential as anticancer agents.
Action Environment
The action of this compound can be influenced by environmental factors. For example, the absorption of certain this compound-based compounds can be controlled over the entire visible spectrum and into the near-IR via a protonation-induced assembly mechanism . This suggests that the action, efficacy, and stability of this compound could be influenced by factors such as light and pH.
Biochemical Analysis
Biochemical Properties
Benzo[g]quinoxaline has demonstrated a wide range of physicochemical and biological activities . It has been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Cellular Effects
It is known that quinoxaline derivatives have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV, and many other uses .
Molecular Mechanism
It is known that variously substituted quinoxalines are significant therapeutic agents in the pharmaceutical industry .
Temporal Effects in Laboratory Settings
It is known that quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety .
Dosage Effects in Animal Models
It is known that quinoxaline derivatives have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV, and many other uses .
Metabolic Pathways
It is known that quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety .
Transport and Distribution
It is known that quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety .
Subcellular Localization
It is known that quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety .
Preparation Methods
Benzo[g]quinoxaline can be synthesized through several methods. One classical method involves the condensation of ortho-diamines with 1,2-diketones. For instance, the parent compound quinoxaline is formed when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives can be synthesized using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Benzo[g]quinoxaline undergoes various chemical reactions, including:
Scientific Research Applications
Benzo[g]quinoxaline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[g]quinoxaline is compared with other nitrogen-containing heterocyclic compounds such as quinazoline, phthalazine, and cinnoline . While all these compounds share a similar core structure, this compound is unique due to its specific arrangement of nitrogen atoms and its ability to form stable derivatives with diverse biological activities . This uniqueness makes it a valuable compound in various scientific and industrial applications.
Similar Compounds
- Quinoxaline
- Quinazoline
- Phthalazine
- Cinnoline
This compound stands out among these compounds due to its extensive applications and the ease with which it can be modified to produce derivatives with specific properties .
Properties
IUPAC Name |
benzo[g]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRLVBSKVCUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512334 | |
Record name | Benzo[g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260-50-4 | |
Record name | Benzo[g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3-diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ) exhibit selectivity for high-ploidy cancer cells?
A1: Research suggests that DPBQ's selectivity stems from its ability to activate p53 and trigger apoptosis specifically in polyploid cells. [] This effect is linked to the induction of a hypoxia gene signature and increased oxidative stress. [] Notably, DPBQ doesn't appear to directly inhibit topoisomerase or bind DNA, setting it apart from some other anticancer agents. []
Q2: What is the molecular formula and weight of 2,3-diphenylthis compound?
A2: The molecular formula of 2,3-diphenylthis compound is C26H16N2, and its molecular weight is 356.42 g/mol. []
Q3: Are there any notable spectroscopic characteristics of this compound derivatives?
A3: Yes, this compound derivatives exhibit distinct UV-visible absorption spectra that are sensitive to solvent polarity, reflecting the influence of solvent on the electronic transitions within the molecule. [] This characteristic can be used to probe the structural and molecular properties of these compounds. []
Q4: How does the incorporation of this compound moieties affect the properties of polymers?
A4: Integrating this compound units into polymers can significantly impact their properties, including:
Q5: How does the size of the aromatic system in this compound derivatives influence their properties?
A5: Expanding the π-conjugated system, such as by fusing a this compound to a larger aromatic framework, can bathochromically shift the absorption spectrum and influence the compound's electrochemical properties, particularly the excited-state reduction potentials. []
Q6: Are there any catalytic applications of this compound derivatives?
A6: While the provided research primarily focuses on the material and medicinal chemistry aspects of this compound derivatives, their potential as catalysts remains an area for further exploration.
Q7: How has computational chemistry been used to understand the properties and behavior of this compound derivatives?
A7: Computational methods, including density functional theory (DFT) calculations, have been instrumental in:
- Predicting electronic properties: DFT calculations provide insights into the HOMO and LUMO energy levels of this compound-based molecules, aiding in the design of materials for organic electronics. [, , ]
- Elucidating reaction mechanisms: Theoretical investigations can shed light on the reaction pathways involved in the synthesis and reactions of this compound derivatives. []
- Rationalizing experimental observations: Computational results can complement experimental findings, such as explaining the observed spectroscopic shifts or reactivity trends based on molecular structure and electronic properties. [, ]
Q8: How do substituents on the this compound core affect the biological activity of DPBQ analogs?
A8: Studies reveal that the this compound-5,10-dione core is essential for the polyploid-specific effects of DPBQ. [] Modifications to this core structure could potentially diminish or abolish its selective anticancer activity. []
Q9: How do substituents on the this compound unit impact the optical properties of polyfluorene copolymers?
A9: The choice of substituents on the this compound unit in polyfluorene copolymers can significantly influence their optical properties, particularly the emission wavelength. [] By fine-tuning the substituents, it's possible to achieve emission colors ranging from green to red. []
Q10: How does the length of oligothiophene segments in quinoxaline/oligothiophene copolymers affect their optical and electrochemical properties?
A10: Interestingly, research indicates that the absorption and photoluminescence properties, along with the HOMO-LUMO energy levels, of quinoxaline/oligothiophene copolymers remain relatively independent of the length of the oligothiophene segments. [] This finding highlights the dominant role of the quinoxaline acceptor unit in governing the electronic properties of these materials. []
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